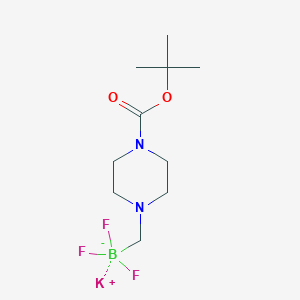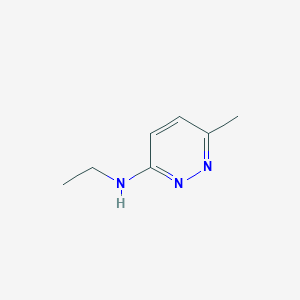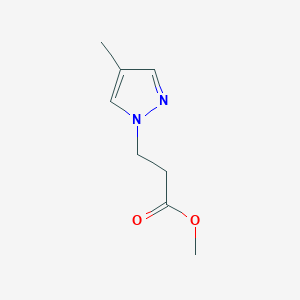![molecular formula C9H12N2O2S B1454412 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide CAS No. 1275744-80-3](/img/structure/B1454412.png)
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide
Vue d'ensemble
Description
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide, also known as MSAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSAH is a hydrazide derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide exerts its biological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the modulation of the immune system, and the induction of apoptosis. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of ROS production, the modulation of the immune system, and the induction of apoptosis. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been shown to inhibit the activity of various enzymes, including COX-2 and LOX, which are involved in the inflammatory response. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has also been shown to activate the Nrf2 pathway, which plays a key role in the regulation of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and broad range of biological activities. However, 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide also has some limitations, including its limited solubility in water and its potential for chemical instability under certain conditions.
Orientations Futures
There are several potential future directions for research on 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide, including the development of novel synthetic methods for 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide derivatives, the investigation of the molecular mechanisms underlying 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide's biological effects, and the evaluation of 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide's potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the advantages and limitations of 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide for lab experiments and to optimize its use in various applications.
Conclusion:
In conclusion, 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide is a chemical compound with significant potential for scientific research applications. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide's relatively simple synthesis method, low toxicity, and broad range of biological activities make it an attractive candidate for further research in various fields. However, further research is needed to fully understand 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide's advantages and limitations and to optimize its use in various applications.
Applications De Recherche Scientifique
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-13-7-4-2-3-5-8(7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBJZXMIULOBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3,4-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1454329.png)

![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)


![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)
![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)

![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)

![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)

![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)